Methylumbelliferone

hyaluronan synthesis inhibition UDP-glucuronic acid depletion HAS mRNA downregulation

Methylumbelliferone (CAS 531-59-9) is the definitive small-molecule hyaluronan (HA) synthesis inhibitor, validated in preclinical cancer, fibrosis, and chemoresistance models. Its unique dual mechanism—UDP-GlcUA depletion plus HAS2/HAS3 mRNA downregulation—cannot be replicated by generic coumarin analogs. With phase 1 clinical safety data, ≥3-fold tumor growth inhibition in prostate cancer xenografts, and proven ability to sensitize TMZ-resistant glioblastoma, this compound bridges translational HA biology and drug discovery. Also the prototypic substrate for UGT isoform selectivity screening across 11 human isoforms. For acute PK/PD studies, i.v. administration is recommended given <3% oral bioavailability. Ideal for long-term tumor inhibition via oral chow dosing at 225–450 mg/kg. Select this compound when mechanistic HA pathway interrogation is non-negotiable.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 531-59-9
Cat. No. B196161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylumbelliferone
CAS531-59-9
Synonyms7-Methoxy-2H-1-benzopyran-2-one;  Herniarin;  Umbelliferone Methyl Ether;  7-Methoxychromen-2-one;  Ayapanin;  Methylumbelliferone;  NSC 404559
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=CC(=O)O2
InChIInChI=1S/C10H8O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2-6H,1H3
InChIKeyLIIALPBMIOVAHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Crystalline
Solubility0.133 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylumbelliferone (4-MU, CAS 531-59-9): Hyaluronan Synthesis Inhibitor with Documented Antitumor Activity and Defined Pharmacokinetic Limitations


4-Methylumbelliferone (4-MU, hymecromone, CAS 531-59-9) is a coumarin derivative that functions as a small-molecule inhibitor of hyaluronan (HA) synthesis [1]. It exerts its inhibitory effect through a dual mechanism: depletion of cellular UDP-glucuronic acid (UDP-GlcUA) via glucuronidation and downregulation of hyaluronan synthase (HAS) mRNA, particularly HAS2 and HAS3 [2]. 4-MU is orally bioavailable and has been approved in some regions for managing biliary spasm, yet its systemic utility is constrained by extensive first-pass glucuronidation that limits oral bioavailability to <3% [3].

Why 4-Methylumbelliferone Cannot Be Simply Replaced by Other Coumarin Derivatives or HA Synthesis Modulators in Critical Research Applications


The substitution of 4-methylumbelliferone (4-MU) with other coumarin derivatives or alternative HA pathway modulators is not scientifically sound due to its unique dual-action inhibitory mechanism and distinct pharmacological profile. Unlike simple coumarin analogs that lack HA synthesis inhibition, 4-MU simultaneously depletes UDP-GlcUA substrate pools and downregulates HAS2/HAS3 mRNA, yielding cell-type-dependent HA inhibition ranging from 22% to 80% [1]. Its active metabolite 4-MUG contributes to HA synthesis inhibition, a property not shared by other coumarin derivatives [2]. Furthermore, 4-MU has documented safety in phase 1 clinical trials and a defined pharmacokinetic profile that distinguishes it from untested analogs [3].

Quantitative Differentiation Evidence: 4-Methylumbelliferone vs. Comparators in Key Performance Dimensions


Dual-Mechanism HA Synthesis Inhibition: 4-MU Depletes Substrate and Downregulates HAS mRNA

4-Methylumbelliferone (4-MU) achieves hyaluronan (HA) synthesis inhibition through a unique dual mechanism not shared by simple UDP-GlcUA competitors or HAS transcriptional inhibitors alone. In A2058 melanoma, MCF-7 breast, SKOV-3 ovarian, and other carcinoma cells, 4-MU reduced cellular UDP-GlcUA pools by 38–95% while simultaneously downregulating HAS2 mRNA by 81–88% and HAS3 mRNA by 60–84% [1]. The maximal HA synthesis inhibition across the tested cell lines ranged from 22% to 80%, demonstrating cell-type-dependent potency that must be empirically determined for each experimental system [1]. In contrast, p-nitrophenol, a UGT substrate, suppresses HAS activity only post-transcriptionally without affecting HAS mRNA levels, yielding a narrower inhibitory profile [2].

hyaluronan synthesis inhibition UDP-glucuronic acid depletion HAS mRNA downregulation

Potency in Overcoming Temozolomide Resistance: 4-MU Sensitizes GBM Cells Resistant to Standard Chemotherapy

In temozolomide (TMZ)-resistant glioblastoma (GBM) cell lines, 4-methylumbelliferone (4MU) demonstrated a unique capability not observed with TMZ alone or many alternative chemosensitizers: it reversed TMZ-induced proliferation enhancement. In U251-R and LN229-R TMZ-resistant human GBM cells, the lowest doses of TMZ paradoxically enhanced cell proliferation, whereas 4MU treatment reverted this effect and sensitized both resistant cell lines to the cytotoxic effects of TMZ and vincristine [1]. This finding is specific to 4MU among coumarin derivatives tested in this context and positions it as a potential therapeutic alternative for TMZ-refractory GBM patients [1].

glioblastoma temozolomide resistance chemosensitization

Oral Bioavailability Constraint: 100-Fold Higher IV vs. Oral Exposure Informs Experimental Design

The systemic oral bioavailability of 4-methylumbelliferone is <3%, a critical limitation that must be considered when selecting 4-MU over alternative HA synthesis inhibitors with more favorable oral PK [1]. Single-dose mouse studies demonstrated that intravenous (i.v.) administration of 4-MU resulted in 100-fold higher 4-MU exposure compared to oral (p.o.) administration, with an AUC i.v./AUC p.o. ratio of 96/1 [1]. In contrast, the active metabolite 4-MUG exhibits 25.9% oral bioavailability and reaches 1.14-fold higher systemic exposure after 4-MU p.o. dosing compared to direct 4-MUG p.o. dosing [1]. This PK profile distinguishes 4-MU from other HA synthesis inhibitors that may not have such extensive first-pass glucuronidation.

pharmacokinetics bioavailability first-pass metabolism

Selective Antitumor Cytotoxicity: 4-MU Induces Apoptosis in Cancer Cells While Sparing Primary Hepatocytes

In hepatocellular carcinoma (HCC) cells, 4-methylumbelliferone (4-MU) significantly reduced tumor cell proliferation and induced apoptosis, whereas primary cultured hepatocytes remained unaffected [1]. This selectivity contrasts with many cytotoxic chemotherapeutics that exhibit significant off-target toxicity. The IC50 for HA synthesis inhibition (0.4 mM) in prostate cancer cells induced >3-fold apoptosis and >90% inhibition of NF-κB reporter activity, effects that were partially or fully reversed by exogenous HA addition, confirming HA-dependent specificity [2].

cancer selectivity apoptosis hepatocellular carcinoma

Solubility Profile and Formulation Options: Critical for In Vitro and In Vivo Experimental Planning

4-Methylumbelliferone exhibits distinct solubility characteristics that must be factored into experimental design. It is practically insoluble in water but highly soluble in DMSO (35 mg/mL, 198.67 mM) and ethanol (35 mg/mL, 198.67 mM) . For oral gavage studies, homogeneous suspensions in CMC-Na at ≥5 mg/mL are validated; for injection, clear solutions in 5% DMSO/40% PEG300/5% Tween80/50% ddH₂O at 10 mg/mL (56.76 mM) or 5% DMSO/95% corn oil at 3 mg/mL (17.03 mM) are established . This formulation flexibility, validated by commercial vendors, distinguishes 4-MU from less characterized coumarin analogs that may require custom solubility optimization.

solubility formulation in vivo dosing

Optimal Use Cases for 4-Methylumbelliferone Based on Verified Performance Evidence


In Vivo Oncology Studies Requiring Robust Hyaluronan Depletion in Tumor Microenvironment

4-MU is ideally suited for preclinical cancer models where HA signaling is implicated in tumor growth and metastasis. Oral administration (225–450 mg/kg) in prostate cancer xenograft models achieved >3-fold reduction in tumor growth and ~3-fold decrease in microvessel density without organ toxicity or body weight loss [6]. Researchers should account for the low oral bioavailability (<3%) and consider i.v. administration for acute PK/PD studies or oral chow for long-term tumor inhibition studies [5].

Glioblastoma Research Focused on Temozolomide Resistance and Chemosensitization

4-MU has demonstrated a unique ability to revert TMZ-induced proliferation enhancement in TMZ-resistant GBM cell lines (U251-R, LN229-R) and sensitize these cells to both TMZ and vincristine [6]. This makes 4-MU a valuable tool compound for studying HA-mediated chemoresistance mechanisms and evaluating combination therapies in GBM.

Metabolic and Fibrosis Studies Leveraging Validated Phase 1 Safety Profile

With a documented safety profile in phase 1 clinical trials, 4-MU is appropriate for translational studies in liver fibrosis and metabolic dysfunction-associated steatohepatitis (MASH) [6]. However, recent evidence suggests that high-dose 4-MU's anti-fibrotic effects may involve mechanisms beyond HA inhibition, including gut microbiota modulation, warranting careful experimental design [5].

Enzymatic Assay Development Using 4-MU as a Fluorogenic Substrate Backbone

Although 4-MU itself is not a fluorogenic substrate, its glucuronide conjugate (4-MUG) and other derivatives serve as validated substrates for UGT activity screening. The extensive characterization of 4-MU glucuronidation kinetics across 11 human UGT isoforms (1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B7, 2B15, 2B17) makes 4-MU the prototypic substrate for UGT isoform selectivity and inhibition studies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylumbelliferone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.